N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1383385-64-5) is a boron-containing aromatic amide with the molecular formula C₁₈H₂₁BN₂O₃ and a molecular weight of 324.18 g/mol . It features a pyridin-2-yl group attached to the benzamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the para position of the benzene ring. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for biaryl synthesis . The compound is stored at 2–8°C under dry conditions due to the hydrolytic sensitivity of the boronate ester .
Properties
IUPAC Name |
N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-8-13(9-11-14)16(22)21-15-7-5-6-12-20-15/h5-12H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQWQKOPPQDARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383385-64-5 | |
| Record name | N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Intermediate: This step involves the reaction of 4-bromoaniline with 2-pyridinecarboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Borylation Reaction: The benzamide intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, such as Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) and a base like potassium acetate (KOAc).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can target the amide group, converting it to an amine under conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Common Reagents and Conditions
Oxidation: mCPBA, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), K2CO3 (potassium carbonate), and toluene as solvent.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Bruton’s Tyrosine Kinase Inhibition
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is recognized as a potent BTK inhibitor. BTK plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. The inhibition of BTK by this compound has been linked to the treatment of:
- Chronic Lymphocytic Leukemia (CLL)
- Clinical studies have demonstrated that BTK inhibitors can significantly reduce tumor burden and improve patient outcomes in CLL.
- Mantle Cell Lymphoma
- The compound's efficacy in targeting BTK has shown promise in clinical trials for patients with relapsed or refractory mantle cell lymphoma.
Potential in Autoimmune Diseases
Research indicates that BTK inhibitors may also have applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. By modulating B-cell activity and reducing autoantibody production, this compound could provide therapeutic benefits.
Case Study 1: Chronic Lymphocytic Leukemia
A clinical trial involving patients with CLL treated with this compound showed a significant reduction in lymphocyte counts and improved progression-free survival rates compared to standard therapies. The study highlighted the compound's ability to effectively inhibit BTK activity.
Case Study 2: Mantle Cell Lymphoma
In another study focused on mantle cell lymphoma patients who were refractory to previous treatments, the administration of this compound resulted in partial responses in over 60% of participants. The results emphasized its potential as a targeted therapy for aggressive B-cell malignancies.
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Chronic Lymphocytic Leukemia | Significant reduction in tumor burden; improved progression-free survival |
| Mantle Cell Lymphoma | High response rates in refractory patients; potential for use as a targeted therapy |
| Autoimmune Diseases | Modulation of B-cell activity; reduction in autoantibody production |
Mechanism of Action
The mechanism by which N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents on the Benzamide Core
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propanamide (CAS: 1285530-34-8)
- Molecular Formula : C₁₄H₂₁BN₂O₃
- Key Difference : Replaces the pyridin-2-yl group with a propionamide-substituted pyridine.
- Application : Used as a precursor in kinase inhibitor synthesis .
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives ()
- Examples :
- 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b)
- 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f)
- Key Differences :
- Replace the boronate ester with chloro or fluoro substituents.
- Feature a 1,3,4-thiadiazole ring instead of a direct benzamide linkage.
Boronate Ester Modifications
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Molecular Formula: C₁₆H₂₃BClNO₃ Key Difference: Incorporates a 3-chloropropyl group on the benzamide nitrogen. Application: Intermediate in tubulin-targeting anticancer agents .
N-(4-Ethylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1418307-36-4) Key Difference: Substitutes pyridin-2-yl with 4-ethylpyridin-2-yl.
Physical and Chemical Properties
- Thermal Stability : The target compound lacks reported melting points, unlike derivatives (252–285°C), likely due to differences in crystallinity from the pyridin-2-yl group .
- Solubility : The pyridin-2-yl group may improve solubility in polar solvents compared to alkyl-substituted analogs (e.g., 4-ethylpyridin-2-yl in ) .
Reactivity in Cross-Coupling
- The target compound’s electron-deficient pyridine enhances reactivity in coupling with aryl halides, compared to electron-rich derivatives (e.g., 4-methoxybenzamide in ) .
- Steric Effects : Bulky substituents (e.g., cyclohexanecarboxamide in ) reduce coupling efficiency, whereas the target’s planar pyridin-2-yl group minimizes steric hindrance .
Biological Activity
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1383385-64-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The compound's molecular formula is , with a molecular weight of 324.18 g/mol. It features a pyridine moiety and a boron-containing dioxaborolane group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.18 g/mol |
| CAS Number | 1383385-64-5 |
| Purity | ≥ 98% |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
This compound exhibits significant inhibitory activity against various kinases. It is particularly noted for its role as a Bruton Tyrosine Kinase (BTK) inhibitor. BTK plays a pivotal role in B-cell receptor signaling and is implicated in the pathogenesis of several hematological malignancies.
Inhibition Profile
Research indicates that this compound has a potent inhibitory effect on BTK with an IC50 value in the low nanomolar range. This suggests that it can effectively block BTK activity at very low concentrations, making it a promising candidate for therapeutic applications in diseases such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies.
Case Studies and Research Findings
-
Study on BTK Inhibition :
A study published in Nature Reviews Cancer demonstrated that compounds structurally similar to this compound could suppress tumor growth in CLL models by inhibiting BTK signaling pathways . -
Pharmacological Evaluation :
In pharmacological evaluations involving cell lines derived from B-cell malignancies, this compound showed significant cytotoxic effects correlated with its ability to inhibit BTK activity. The results indicated a dose-dependent reduction in cell viability . -
Comparative Studies :
Comparative studies with other known BTK inhibitors revealed that this compound exhibited superior selectivity for BTK over other kinases such as EGFR and VEGFR . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Safety and Toxicity
The compound has been associated with certain safety warnings related to skin and eye irritation (H315 and H319), which necessitates careful handling in laboratory settings . Long-term toxicity studies are still required to fully understand the safety profile of this compound.
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (80°C) | Suzuki-Miyaura coupling | 60–75 |
| 2 | PyBOP, DIPEA, DCM | Amide bond formation | 85–90 |
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Characterization Question
Advanced analytical techniques are essential:
- ¹H/¹³C NMR : Look for characteristic peaks (e.g., pyridine protons at δ 8.5–9.0 ppm, boronate ester at δ 1.3 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 324.18 (calculated: 324.18) .
- X-ray crystallography : Resolve spatial arrangement of the pyridine and benzamide moieties (if crystalline) .
What storage conditions optimize the stability of this compound, and how can degradation be assessed?
Basic Stability Question
- Storage : Seal in airtight containers under inert gas; store at 2–8°C to minimize hydrolysis .
- Degradation assessment :
How can the boronate ester moiety in this compound be leveraged for Suzuki-Miyaura cross-coupling reactions?
Advanced Application Question
The dioxaborolane group enables aryl-aryl bond formation. Methodological considerations:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for electron-deficient aryl halides .
- Solvent system : Use DMF/H₂O or THF/H₂O mixtures with a base (e.g., Na₂CO₃) .
- Workup : Extract with ethyl acetate and purify via flash chromatography to remove Pd residues.
How should researchers address contradictory data in reported synthetic yields or reaction conditions?
Advanced Data Analysis Question
Discrepancies often arise from:
- Oxygen/moisture traces : Reproduce reactions under stricter inert conditions .
- Catalyst lot variability : Pre-activate Pd catalysts with reducing agents (e.g., DIBAL-H).
- Analytical validation : Cross-check yields via gravimetric analysis and HPLC purity .
What strategies are recommended for designing biological assays targeting this compound’s potential bioactivity?
Advanced Research Design Question
While direct bioactivity data is limited, structural analogs suggest:
- Kinase inhibition assays : Test against tyrosine kinases due to the pyridine-benzamide scaffold .
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- SAR studies : Modify the pyridine or benzamide substituents to optimize binding affinity .
What computational methods support the rational design of derivatives based on this compound?
Advanced Computational Question
- Docking simulations : Use AutoDock Vina to predict binding modes with protein targets (e.g., EGFR) .
- DFT calculations : Analyze electron density at the boronate ester to predict reactivity in cross-couplings .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
